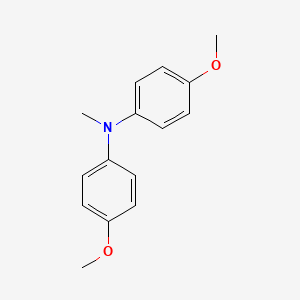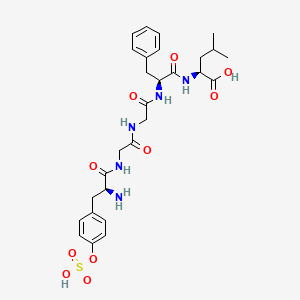
Enkephalin-leu, sulfonated
Übersicht
Beschreibung
Enkephalin-leu, sulfonated is a peptide that has been extensively studied for its potential applications in scientific research. This peptide is a derivative of enkephalin, a naturally occurring peptide that acts as an endogenous opioid. Enkephalin-leu, sulfonated is synthesized using a specific method and has been shown to have unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Enkephalin-leu, sulfonated has been used in scientific research for a variety of applications. One of the most common uses is as a tool to study the opioid system. The opioid system plays a crucial role in pain management and addiction, and enkephalin-leu, sulfonated can be used to study the mechanisms of this system. Additionally, enkephalin-leu, sulfonated has been used to study the effects of opioids on the immune system, as well as the potential for opioid-based therapies for inflammatory diseases.
Wirkmechanismus
Enkephalin-leu, sulfonated acts as an agonist for the delta opioid receptor. This receptor is part of the opioid system and is involved in pain management and addiction. When enkephalin-leu, sulfonated binds to the delta opioid receptor, it activates a signaling pathway that leads to the release of endogenous opioids, such as enkephalin. This activation of the opioid system can lead to pain relief or other physiological effects.
Biochemische Und Physiologische Effekte
Enkephalin-leu, sulfonated has been shown to have a variety of biochemical and physiological effects. One of the most notable effects is its ability to induce analgesia, or pain relief. Additionally, enkephalin-leu, sulfonated has been shown to have anti-inflammatory effects and can modulate the immune system. Enkephalin-leu, sulfonated has also been shown to have effects on the cardiovascular system, including the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Enkephalin-leu, sulfonated has several advantages for use in lab experiments. It is a well-characterized peptide with known biochemical and physiological effects, making it a reliable tool for research. Additionally, enkephalin-leu, sulfonated is stable and can be easily synthesized using SPPS. However, there are also limitations to the use of enkephalin-leu, sulfonated in lab experiments. Its effects can be dose-dependent, and it may not be suitable for all experimental models.
Zukünftige Richtungen
There are several future directions for research on enkephalin-leu, sulfonated. One area of focus is the development of opioid-based therapies for inflammatory diseases. Enkephalin-leu, sulfonated has shown promise in this area, and further research could lead to the development of new treatments. Additionally, there is potential for the use of enkephalin-leu, sulfonated in pain management, addiction treatment, and cardiovascular disease. Further research is needed to fully understand the potential of this peptide in these areas.
Conclusion:
Enkephalin-leu, sulfonated is a well-studied peptide with unique biochemical and physiological effects. Its synthesis method using SPPS makes it a reliable tool for scientific research. Enkephalin-leu, sulfonated has potential applications in the study of the opioid system, immune system, and cardiovascular system. Its future directions include the development of opioid-based therapies for inflammatory diseases, pain management, addiction treatment, and cardiovascular disease.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O10S/c1-17(2)12-23(28(38)39)33-27(37)22(14-18-6-4-3-5-7-18)32-25(35)16-30-24(34)15-31-26(36)21(29)13-19-8-10-20(11-9-19)43-44(40,41)42/h3-11,17,21-23H,12-16,29H2,1-2H3,(H,30,34)(H,31,36)(H,32,35)(H,33,37)(H,38,39)(H,40,41,42)/t21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLDZIPRMZWLPL-VABKMULXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40230445 | |
| Record name | Enkephalin-leu, sulfonated | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Enkephalin-leu, sulfonated | |
CAS RN |
80632-52-6 | |
| Record name | Enkephalin-leu, sulfonated | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080632526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin-leu, sulfonated | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



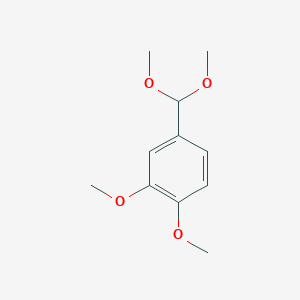


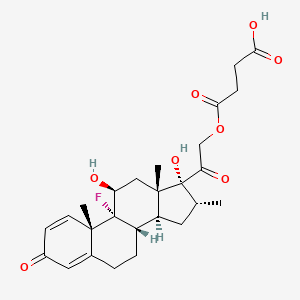


![2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine](/img/structure/B1594973.png)
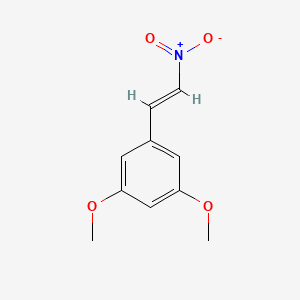
![4-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1594976.png)


![3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1594979.png)

